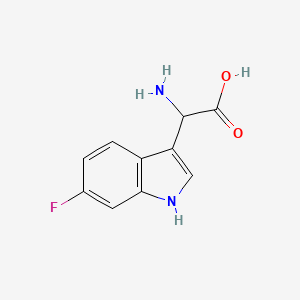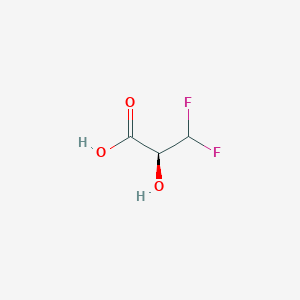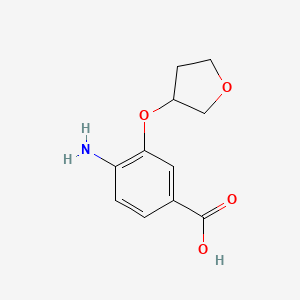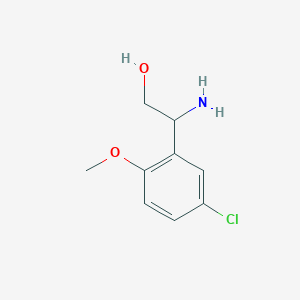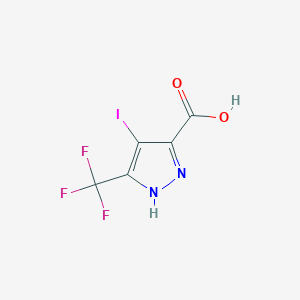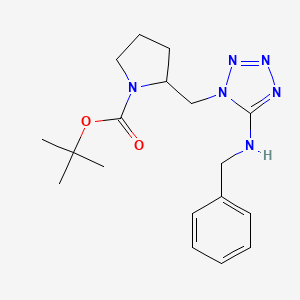
Tert-butyl (S)-2-((5-(benzylamino)-1h-tetrazol-1-yl)methyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (S)-2-((5-(benzylamino)-1h-tetrazol-1-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a benzylamino group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The tert-butyl group is often introduced using tert-butyl esters, which are synthesized through methods such as flow microreactor systems .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and microreactor technology are employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-2-((5-(benzylamino)-1h-tetrazol-1-yl)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (S)-2-((5-(benzylamino)-1h-tetrazol-1-yl)methyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms .
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in various medical conditions .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl (S)-2-((5-(benzylamino)-1h-tetrazol-1-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzylamino and tetrazole groups play crucial roles in binding to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (S)-2-((5-(amino)-1h-tetrazol-1-yl)methyl)pyrrolidine-1-carboxylate
- Tert-butyl (S)-2-((5-(methylamino)-1h-tetrazol-1-yl)methyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (S)-2-((5-(benzylamino)-1h-tetrazol-1-yl)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific reactivity and applications .
Properties
Molecular Formula |
C18H26N6O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
tert-butyl 2-[[5-(benzylamino)tetrazol-1-yl]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H26N6O2/c1-18(2,3)26-17(25)23-11-7-10-15(23)13-24-16(20-21-22-24)19-12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,20,22) |
InChI Key |
UEGCHCIOEDGOPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2C(=NN=N2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


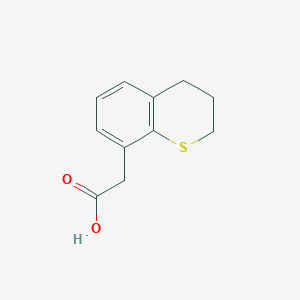
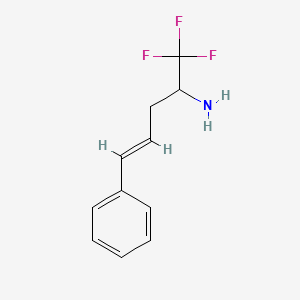
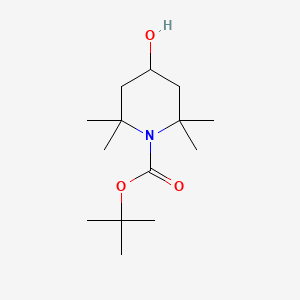
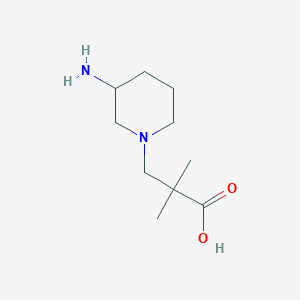
![[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate](/img/structure/B13549341.png)
![4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13549344.png)
